molecular formula C14H17N3O6S B11260503 ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11260503
M. Wt: 355.37 g/mol
InChI Key: QUFVWKCEHRPUOQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonamide in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

Molecular Formula

C14H17N3O6S

Molecular Weight

355.37 g/mol

IUPAC Name

ethyl 5-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O6S/c1-4-23-14(18)12-8-13(16-15-12)24(19,20)17-9-5-10(21-2)7-11(6-9)22-3/h5-8,17H,4H2,1-3H3,(H,15,16)

InChI Key

QUFVWKCEHRPUOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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